3,4-Dimethylbenzylmagnesium chloride

描述

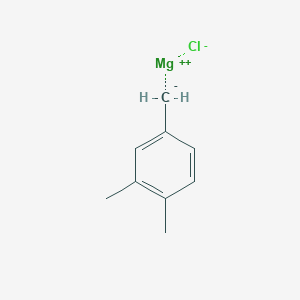

3,4-Dimethylbenzylmagnesium chloride (CAS 102-46-5) is a Grignard reagent derived from 3,4-dimethylbenzyl chloride (C₉H₁₁Cl), an aromatic halide with methyl substituents at the 3- and 4-positions of the benzene ring . This compound serves as a critical intermediate in organic synthesis, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and fine chemicals. Its structure combines the reactivity of a benzyl chloride with steric and electronic effects imparted by the methyl groups, which influence its solubility, stability, and reaction kinetics .

属性

IUPAC Name |

magnesium;4-methanidyl-1,2-dimethylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKATWZALMTADM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[CH2-])C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzylmagnesium chloride can be synthesized through the reaction of 3,4-dimethylbenzyl chloride with magnesium metal in the presence of a dry ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and efficient mixing of reactants.

化学反应分析

Types of Reactions: 3,4-Dimethylbenzylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether solvents.

Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: Formed in substitution and coupling reactions.

科学研究应用

Synthesis of Organic Compounds

A. Carbon-Carbon Bond Formation

One of the primary uses of 3,4-dimethylbenzylmagnesium chloride is in the formation of carbon-carbon bonds. Grignard reagents are known for their nucleophilic properties, which allow them to react with electrophiles such as carbonyl compounds.

- Example Reaction : When this compound reacts with aldehydes or ketones, it forms secondary or tertiary alcohols after hydrolysis. This reaction is crucial in synthesizing complex alcohols used in pharmaceuticals and fine chemicals.

B. Synthesis of Aromatic Compounds

The compound can also be utilized to synthesize various aromatic compounds through electrophilic aromatic substitution reactions. For instance:

- Case Study : A study demonstrated that this compound could be used to introduce the 3,4-dimethylbenzyl group into aromatic systems, leading to the formation of substituted phenols and other derivatives .

Pharmaceutical Applications

This compound has been explored for its potential therapeutic applications due to its ability to modify biological molecules.

- Analgesic Properties : Research indicates that derivatives of this compound possess analgesic properties, making them candidates for pain relief medications . The synthesis of these derivatives often involves using the Grignard reagent in conjunction with various electrophiles.

Material Science

In material science, this compound can serve as a precursor for creating polymers and other materials.

- Polymerization Reactions : The reactivity of this compound allows it to be used in polymerization reactions where it can initiate the formation of new polymer chains. This application is particularly relevant in developing specialty polymers with tailored properties .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Products |

|---|---|---|

| Organic Synthesis | Formation of carbon-carbon bonds via reactions with aldehydes/ketones | Secondary and tertiary alcohols |

| Pharmaceutical Chemistry | Development of analgesic compounds | Analgesic derivatives |

| Material Science | Initiation of polymerization reactions | Specialty polymers |

Case Study 1: Synthesis of Alcohols

A study highlighted the reaction between this compound and propanal, resulting in the formation of 3,4-dimethyl-2-pentanol after hydrolysis. The yield was reported at approximately 85%, demonstrating the efficiency of using this Grignard reagent in alcohol synthesis .

Case Study 2: Electrophilic Substitution

In another investigation, researchers explored the electrophilic substitution capabilities of this compound on various aromatic substrates. The results indicated that the presence of electron-donating groups significantly enhanced reactivity, leading to higher yields of substituted products .

作用机制

The mechanism of action of 3,4-dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.

相似化合物的比较

Substituent Effects on Reactivity and Stability

A. Substituent Type and Position

- 3,4-Dichlorobenzyl Chloride (C₇H₅Cl₃, CAS 102-47-6) :

- Substituents : Chlorine atoms at 3- and 4-positions.

- Reactivity : Electron-withdrawing Cl groups increase electrophilicity, accelerating nucleophilic substitution (SN2) reactions compared to methyl-substituted analogs.

- Physical Properties : Boiling point 122–124°C at 14 mm Hg, density 1.416 g/cm³ .

- Hazard Profile : Corrosive (UN 3265, Class 8), with R34 (causes burns) and R36/37 (irritating to eyes and respiratory system) .

- 3,4-Dimethoxybenzyl Chloride (C₉H₁₁ClO₂, CAS 7306-46-9) :

B. Bond Length and Crystallography

- 3,4-Dichlorobenzoic Acid Chloride (C₇H₃Cl₃O) :

Yield and Efficiency :

- 3,5-Dimethoxy-4-methylbenzoyl Chloride : Requires stringent anhydrous conditions due to moisture sensitivity, with a purity specification of 99% .

Research Findings and Data Gaps

- Structural Data : While crystallographic data for 3,4-dichlorobenzoic acid chloride is available , similar studies on 3,4-dimethylbenzyl chloride are lacking, limiting direct comparisons of molecular geometry.

- Reactivity Studies : Methyl groups in 3,4-dimethylbenzyl chloride likely reduce electrophilicity compared to chlorine analogs, but quantitative kinetic data is absent in the provided evidence.

生物活性

3,4-Dimethylbenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their nucleophilic properties, enabling them to react with various electrophiles. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C10H13ClMg

- Molecular Weight : 210.58 g/mol

- Structure : The compound consists of a benzyl group substituted with two methyl groups at the 3 and 4 positions, coordinated with magnesium chloride.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, quaternary ammonium compounds (QACs), which share similar structural characteristics, have demonstrated efficacy against a range of microorganisms:

- Mechanism of Action : QACs disrupt microbial cell membranes by binding to phospholipids and proteins, leading to increased permeability and cell lysis . This mechanism suggests that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

Cytotoxicity and Safety Profile

The cytotoxic effects of Grignard reagents are well documented. Studies have shown that organomagnesium compounds can induce cytotoxicity in various cell lines due to their reactivity and potential to disrupt cellular processes.

Case Study: Cytotoxic Effects on Cell Lines

In a study examining the effects of organomagnesium compounds on human cell lines, it was found that exposure led to significant cell death at higher concentrations. The specific IC50 values for related compounds ranged from 10 µM to 100 µM, indicating a dose-dependent relationship between concentration and cytotoxicity.

Pharmacological Potential

The pharmacological potential of this compound may extend beyond antimicrobial activity. Compounds containing dimethylamine moieties have been associated with various therapeutic effects, including:

- Anticancer Activity : Some dimethylamine derivatives have shown promise in inhibiting tumor growth through modulation of specific biochemical pathways .

- Anti-inflammatory Effects : Similar compounds have been investigated for their anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。